molecular formula C4H9N3O B052170 Acetone semicarbazone CAS No. 110-20-3

Acetone semicarbazone

Cat. No. B052170
CAS RN: 110-20-3
M. Wt: 115.13 g/mol
InChI Key: HQDAJGNZGNZGCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetone semicarbazone is synthesized directly from hydrazine hydrate, urea, and acetone under specific conditions. Optimal synthesis involves a reaction temperature of 100℃ for hydrazine hydrate and urea for 7 hours, and 55℃ for semicarbazide and acetone for 2 hours. The molar ratio of hydrazine hydrate:urea:acetone is 1:1.6:3, yielding a product purity of 98.5% and a yield of 97.19% (Gao, 2006).

Molecular Structure Analysis

The molecular structure of acetone semicarbazone and its complexes has been extensively studied using X-ray diffraction and spectral characterization techniques. For instance, zinc(II) and cadmium(II) complexes with acetone-N(4)-phenylsemicarbazone have been synthesized, showcasing acetone semicarbazone as a neutral bidentate ligand forming a distorted octahedral geometry around cadmium(II) (V. Siji et al., 2010).

Chemical Reactions and Properties

Acetone semicarbazone participates in various chemical reactions, demonstrating significant antineoplastic activity against Ehrlich ascites carcinoma in mice by altering tumor weight, life span, and tumor cell growth rate. This showcases its potential as a potent antitumor agent (J. Khanam et al., 2010).

Physical Properties Analysis

The physical properties of acetone semicarbazone derivatives, including their electrochemical behavior, have been investigated. For example, the polarographic behavior of a range of aldehyde and ketone semicarbazones has been studied, developing a method for the determination of carbonyl compounds via the polarographic reduction wave of semicarbazone derivatives (B. Fleet, 1966).

Chemical Properties Analysis

The chemical properties of acetone semicarbazone and its derivatives are highlighted by their complexation behavior and antibacterial activity. For instance, oxovanadium(IV) complexes with acetone semicarbazone have been synthesized, exhibiting an octahedral geometry and indicating a variety of potential applications in chemical research (S. Chandra & K. Sharma, 1982). Additionally, new hydroxy semicarbazone derivatives have shown significant inhibitory activity against bacterial strains, emphasizing the importance of hydrophilicity for bioactivity (E. Hariri et al., 2016).

Scientific Research Applications

  • Antineoplastic Activity :

    • Acetone semicarbazone exhibited significant antineoplastic activity against Ehrlich ascites carcinoma in mice, reducing tumor weight, increasing lifespan, and inhibiting tumor cell growth. It also normalized altered hematological parameters and was comparable in efficacy to the standard drug bleomycin (Khanam, Islam, Jesmin, & Ali, 2010).
  • Medicine Intermediate Synthesis :

    • Acetone semicarbazone is synthesized from hydrazine hydrate, urea, and acetone. This synthesis is significant for producing medicine intermediates, with a high yield and purity being achievable under optimized conditions (Gao Chong, 2006).
  • Polarographic Analysis of Carbonyl Compounds :

    • The polarographic behavior of acetone semicarbazone and other derivatives is useful for determining carbonyl compounds, aiding in functional group analysis (Fleet, 1966).
  • Organic NLO (Non-Linear Optical) Materials :

  • Hepatoprotective Effects :

    • Acetone semicarbazone showed hepatoprotective effects in mice with Ehrlich ascites carcinoma, suggesting its potential in developing novel anticancer drugs (Islam, Ali, & Khanam, 2013).
  • Chemical Characterization and Complex Formation :

    • Studies on its synthesis, spectral characterization, and formation of complexes with metals like zinc(II) and cadmium(II) highlight its importance in inorganic chemistry and materials science (Siji, Sudarsanakumar, & Suma, 2010).
  • Synthesis of Derivatives :

Safety And Hazards

Acetone semicarbazone is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Some semicarbazones, such as nitrofurazone, and thiosemicarbazones are known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells . This suggests potential future directions for research into the medical applications of Acetone semicarbazone.

properties

IUPAC Name

(propan-2-ylideneamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDAJGNZGNZGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059383
Record name 2-(1-Methylethylidene)hydrazinecarboxamide
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone semicarbazone

CAS RN

110-20-3
Record name 2-(1-Methylethylidene)hydrazinecarboxamide
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Record name Acetone semicarbazone
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Record name Acetone semicarbazone
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Record name Hydrazinecarboxamide, 2-(1-methylethylidene)-
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Record name 2-(1-Methylethylidene)hydrazinecarboxamide
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Record name Acetone semicarbazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
392
Citations
DV Naik, GJ Palenik - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
… The crystal and molecular structures of acetone semicarbazone, ASC, and benzaldehyde … Acetone semicarbazone, henceforth ASC, was chosen as an example of an alkyl derivative …
Number of citations: 33 scripts.iucr.org
JA Khanam, MF Islam, M Jesmin, MM Ali - 2010 - dl.nsf.gov.lk
Acetone semicarbazone (a Schiff base) has been synthesized and characterized. Its antineoplastic activity has been studied against Ehrlich ascites carcinoma (EAC) cells in Swiss …
Number of citations: 35 dl.nsf.gov.lk
MJ Campbell, R Grzeskowiak, M Goldstein - Spectrochimica Acta Part A …, 1968 - Elsevier
The far-infrared spectra (450-80 cm −1 ) of a number of complexes of the type CuL 2 X 2 and CuLX 2 [L = semicarbazide (sc), thiosemicarbazide (tsc), acetone semicarbazone (scac), or …
Number of citations: 37 www.sciencedirect.com
PR Shirode, RK Agrawal, AM Jain, PM Yeole - Chemical Science, 2015 - e-journals.in
… 20 mL (0.02 M) solution of acetone semicarbazone were added slowly with constant stirring. … (II), Ni(II), Cu(II) with pyruvic semicarbazone and acetone semicarbazone in the ratio 1:1:1. …
Number of citations: 2 www.e-journals.in
VS Glukhacheva, SG Il'yasov, IV Kazantsev… - ACS …, 2021 - ACS Publications
… -carboxamide, monocyclic 5-hydroxy-3,5-dimethyl-2-pyrazoline, and bicyclic bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine, and conditions for the formation of acetone semicarbazone …
Number of citations: 5 pubs.acs.org
JB Conant, PD Bartlett - Journal of the American Chemical Society, 1932 - ACS Publications
… The data we have obtained on the equilibrium involving the hydrolysis of acetone semicarbazone illustrates the application of the equations we have just developed. The data are …
Number of citations: 190 pubs.acs.org
PR Shirode, PM Yeole - Int. J. Curr. Res. Chem. Pharm. Sci, 2017 - researchgate.net
… thiosemicarbazone and acetone semicarbazone prepared … (PYSC) and acetone semicarbazone (ACSC) with Cr(III) Fe(III), Mn(II… of 20 ml 0.01M acetone semicarbazone and 20 ml …
Number of citations: 2 www.researchgate.net
F Islam, SMM Ali, JA Khanam - Asian Pacific journal of tropical biomedicine, 2013 - Elsevier
… of the interested compound acetone semicarbazone has been … but acetone semicarbazone possess none of these problems. … with simple Schiff base like acetone semicarbazone. As …
Number of citations: 4 www.sciencedirect.com
S Vromen, A Modiano, A Mandelbaum, D Ginsburg… - Tetrahedron, 1966 - Elsevier
The structure of a compound formed during Huang Minlon reduction of dibenzylideneacetone was shown to be 1,4-diphenyl-2,5-di(β-phenylethyl)-benzene (I). Irradiation of 1,4-diphenyl…
Number of citations: 3 www.sciencedirect.com
APJ Hoogeveen, MPJM Jansen - Recueil des Travaux …, 1932 - Wiley Online Library
… This substance was prepared in exactly the same way as chloroacetone semicarbazone from 5.2 g bromoacetone, 4.1 g semicarbazide hydrochloride and 3.2 g sodium bicarbonate; mp …
Number of citations: 1 onlinelibrary.wiley.com

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